3-Chloropentane

Catalog No.
S1905951
CAS No.
616-20-6
M.F
C5H11Cl
M. Wt
106.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropentane

CAS Number

616-20-6

Product Name

3-Chloropentane

IUPAC Name

3-chloropentane

Molecular Formula

C5H11Cl

Molecular Weight

106.59 g/mol

InChI

InChI=1S/C5H11Cl/c1-3-5(6)4-2/h5H,3-4H2,1-2H3

InChI Key

CXQSCYIVCSCSES-UHFFFAOYSA-N

SMILES

CCC(CC)Cl

Solubility

0.00 M

Canonical SMILES

CCC(CC)Cl

Description

The exact mass of the compound 3-Chloropentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloropentane is an organic compound with the chemical formula C5H11Cl\text{C}_5\text{H}_{11}\text{Cl} and a molecular weight of 106.594 g/mol. It is classified as a chlorinated alkane, specifically a secondary alkyl halide, where the chlorine atom is attached to the third carbon of the pentane chain. The compound is known for its structural formula, which can be represented as follows:

text
Cl |CH3-CH2-CH-CH2-CH3

The compound is also referred to by other names such as 1-ethylpropyl chloride and has a CAS Registry Number of 616-20-6. Its physical properties include a boiling point of approximately 370.7 K and a melting point of 168 K .

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: It can undergo both SN1\text{S}_\text{N}1 and SN2\text{S}_\text{N}2 mechanisms depending on the nucleophile and reaction conditions. For instance, it reacts with hydroxide ions to form 3-pentanol.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes. For example, treatment with strong bases can lead to dehydrohalogenation, producing 1-pentene.
  • Radical Halogenation: In the presence of UV light or heat, 3-chloropentane can react with halogens (e.g., bromine or chlorine) to yield polyhalogenated products .

3-Chloropentane can be synthesized through several methods:

  • Direct Chlorination: Pentane can be treated with chlorine gas in the presence of UV light, leading to chlorination at various positions on the pentane chain. This method often results in a mixture of products including 1-chloropentane, 2-chloropentane, and 3-chloropentane.
  • Hydrolysis of Phosphorus Trichloride: A more controlled synthesis involves hydrolyzing phosphorus trichloride followed by adding isopentene and recovering hydrogen chloride gas .
  • Alkylation Reactions: Using alkyl halides with suitable nucleophiles can also yield 3-chloropentane through substitution reactions .

3-Chloropentane finds applications in various fields:

  • Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: It is utilized in laboratories for research purposes related to organic chemistry and material science .

Interaction studies involving 3-chloropentane often focus on its reactivity with nucleophiles and electrophiles. Research indicates that its reactivity profile can vary significantly based on the reaction conditions (e.g., solvent polarity, temperature). For instance, studies have shown that it reacts more readily in polar aprotic solvents compared to non-polar solvents, enhancing nucleophilic attack efficiency .

Several compounds share structural similarities with 3-chloropentane, including:

Compound NameFormulaUnique Features
1-ChloropentaneC5H11ClChlorine at the terminal carbon
2-ChloropentaneC5H11ClChlorine at the second carbon
2-Chloro-2-methylpropaneC5H11ClTertiary structure leading to different reactivity
1-BromopentaneC5H11BrBromine instead of chlorine; different reactivity patterns
Pentan-2-oneC5H10OKetone functional group alters reactivity

Uniqueness of 3-Chloropentane: What differentiates 3-chloropentane from its analogs is its secondary carbon structure which influences its reactivity profile towards nucleophilic substitution and elimination reactions. The presence of chlorine at this position allows for specific reaction pathways that are not available for primary or tertiary halides .

XLogP3

2.7

Boiling Point

97.5 °C

Melting Point

-105.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

46.77 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

616-20-6

Wikipedia

3-chloropentane

General Manufacturing Information

Pentane, 3-chloro-: INACTIVE

Dates

Modify: 2023-07-22

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